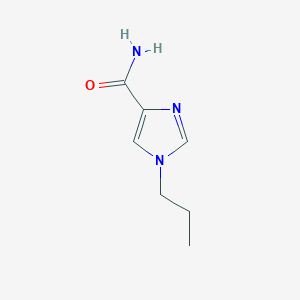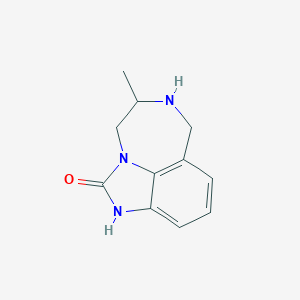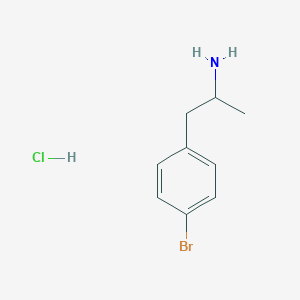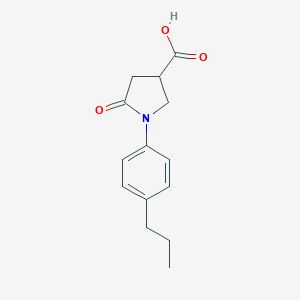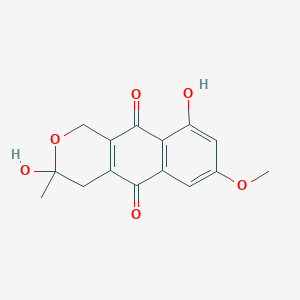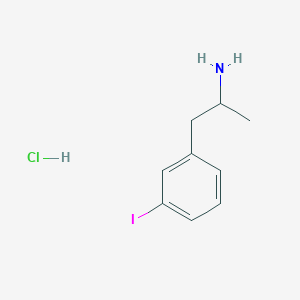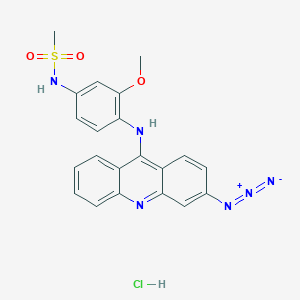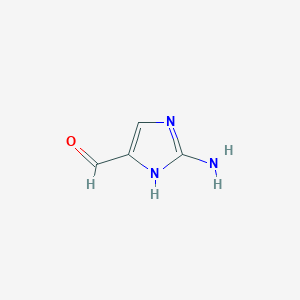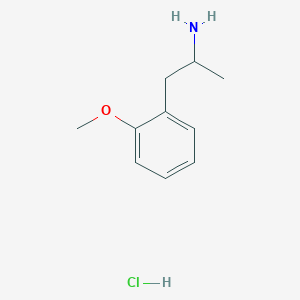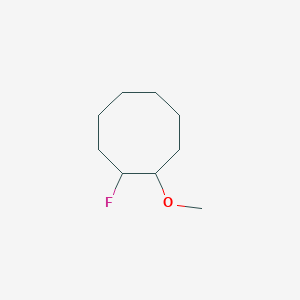
Ethyl 2-(1-cyanocyclohexyl)acetate
Vue d'ensemble
Description
Ethyl 2-(1-cyanocyclohexyl)acetate, also known as ECHA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. ECHA is a colorless liquid that is soluble in most organic solvents and has a molecular weight of 225.3 g/mol.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-cyanocyclohexyl)acetate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a cyano group. Ethyl 2-(1-cyanocyclohexyl)acetate has also been shown to undergo various chemical reactions such as reduction, oxidation, and hydrolysis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Ethyl 2-(1-cyanocyclohexyl)acetate. However, it has been reported to exhibit moderate toxicity in animal studies. Ethyl 2-(1-cyanocyclohexyl)acetate is also known to be a skin irritant and may cause respiratory irritation upon inhalation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(1-cyanocyclohexyl)acetate has several advantages as a chemical intermediate in lab experiments. It is relatively easy to synthesize and has a high purity yield. Ethyl 2-(1-cyanocyclohexyl)acetate is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly.
Orientations Futures
There are several future directions for Ethyl 2-(1-cyanocyclohexyl)acetate research. One area of interest is the development of new synthetic routes for Ethyl 2-(1-cyanocyclohexyl)acetate that are more efficient and environmentally friendly. Another area of research is the investigation of the biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate and its potential use as a drug candidate. Additionally, Ethyl 2-(1-cyanocyclohexyl)acetate can be used as a starting material for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, Ethyl 2-(1-cyanocyclohexyl)acetate is a versatile chemical intermediate that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has a high purity yield. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly. Further research is needed to fully understand the mechanism of action and biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate, and to explore its potential applications in drug discovery and material science.
Applications De Recherche Scientifique
Ethyl 2-(1-cyanocyclohexyl)acetate has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of organic synthesis, where Ethyl 2-(1-cyanocyclohexyl)acetate is used as a key intermediate in the synthesis of various compounds. It is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
133481-10-4 |
|---|---|
Nom du produit |
Ethyl 2-(1-cyanocyclohexyl)acetate |
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
ethyl 2-(1-cyanocyclohexyl)acetate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3 |
Clé InChI |
MRYZGCDTKUSBFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
SMILES canonique |
CCOC(=O)CC1(CCCCC1)C#N |
Autres numéros CAS |
133481-10-4 |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
ethyl 2-(1-cyanocyclohexyl)acetate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


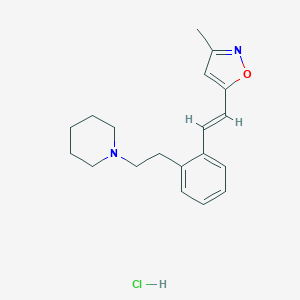
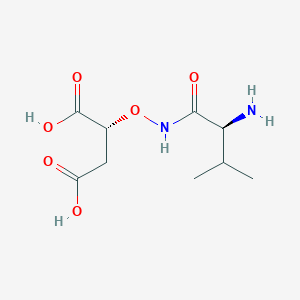
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
